Home > Products > Screening Compounds P29133 > 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine
7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine -

7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine

Catalog Number: EVT-12028419
CAS Number:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It contains an imidazole ring fused to an indene structure, characterized by its unique arrangement of carbon and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antibacterial agent.

Source

The compound can be synthesized through various chemical reactions and is often referenced in the context of pharmaceutical research. Its structural characteristics and properties are documented in chemical databases such as PubChem and various patent filings related to its synthesis and applications .

Classification

In terms of classification, this compound falls under:

  • Heterocyclic Compounds: Specifically classified as a fused bicyclic structure containing both carbon and nitrogen.
  • Pharmaceutical Chemistry: Noted for its potential use in developing antibacterial agents and other therapeutic applications .
Synthesis Analysis

Methods

The synthesis of 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine can be achieved through several methods, including:

  1. Cyclization Reactions: Utilizing precursors that undergo cyclization to form the indeno-imidazole structure.
  2. Reduction Reactions: Involving the reduction of suitable intermediates to achieve the tetrahydro configuration.

Technical Details

One common synthesis route involves the condensation of appropriate amines with carbonyl compounds followed by cyclization under acidic or basic conditions. The reaction parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine is C11H14N2C_{11}H_{14}N_2. The structure features:

  • Indene Core: A five-membered ring fused to a six-membered ring.
  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These methods provide insights into bond angles and lengths, confirming the expected geometry based on theoretical predictions.

Chemical Reactions Analysis

Reactions

7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine participates in various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Acylation Reactions: The amine can be acylated to form amides.
  3. Reductive Amination: It can also undergo reductive amination with carbonyl compounds.

Technical Details

The reactivity of the compound is influenced by the presence of electron-donating groups (such as methyl groups) that enhance nucleophilicity. Reaction conditions must be optimized to prevent side reactions or degradation of sensitive functional groups.

Mechanism of Action

Process

The mechanism of action for 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine as an antibacterial agent primarily involves inhibition of bacterial enzymes such as enoyl-acyl carrier protein reductase (FabI). This enzyme is crucial for fatty acid biosynthesis in bacteria.

Data

Inhibition studies have shown that compounds similar to 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The binding affinity and kinetics are typically assessed using biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting points depend on purity but generally fall within a defined range indicative of its crystalline nature.

Chemical Properties

Relevant Data or Analyses

Characterization through techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirms the identity and purity of synthesized batches.

Applications

Scientific Uses

The primary applications of 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine include:

  1. Antibacterial Research: Investigated for its potential use as an antibacterial agent targeting specific bacterial infections.
  2. Pharmaceutical Development: Used as a lead compound for synthesizing derivatives with enhanced biological activity.
  3. Biochemical Studies: Serves as a tool compound for studying metabolic pathways involving fatty acid biosynthesis in bacteria.
Introduction and Biomedical Significance

Structural Classification within Fused Polycyclic Imidazole Derivatives

7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine belongs to the tetrahydroindenoimidazole chemical class, characterized by a benzene ring fused to an imidazole moiety with partial saturation of the six-membered ring system. The compound exhibits a planar aromatic region (benzene and imidazole) and a non-planar aliphatic region (tetrahydro moiety), creating topological complexity essential for selective target engagement. Key structural features include:

  • A spiro-like center at the 7-position created by the geminal dimethyl substitution
  • The electron-rich imidazole ring capable of hydrogen bonding and π-stacking interactions
  • The primary amine group at the bridgehead position (C5) with significant hydrogen-bonding potential

Table 1: Structural Comparison with Related Fused Imidazole Derivatives

Compound NameCore StructureKey SubstituentsSaturationFunctional Groups
7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amineIndenoimidazole7,7-Dimethyl; 5-AminoPartial (5,6,7-position)Amine
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole [1]Indenoimidazole2-MethylPartialNone
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine [3]Benzimidazole5-AminoFullAmine hydrochloride

The spirocyclic character induced by the 7,7-dimethyl substitution differentiates this compound from simpler bicyclic imidazole derivatives. This feature imposes significant three-dimensionality and conformational restriction, potentially enhancing target selectivity compared to planar heterocyclic systems. The primary amine functionality at C5 provides both hydrogen-bond donor/acceptor capabilities and a site for structural diversification through amide formation, reductive amination, or other derivatization reactions. This combination of structural elements creates a pharmacophore with multiple vectors for interaction with biological targets, particularly protein kinases where such scaffolds have demonstrated notable affinity [1] [2].

Role of Spirocyclic Imidazole Scaffolds in Kinase Modulation

Spirocyclic imidazole derivatives represent an emerging class of kinase modulators with distinct advantages over conventional planar scaffolds. The three-dimensional complexity of 7,7-dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine enables selective interactions with the less-conserved allosteric regions of kinase ATP-binding pockets. This compound's potential kinase inhibition mechanisms likely include:

  • Hydrogen bonding via the imidazole nitrogen atoms to kinase hinge region residues
  • Hydrophobic filling of specific pockets by the tetrahydroindeno moiety
  • Targeted electrostatic interactions through the primary amine group

Research on structurally analogous compounds demonstrates significant activity against CMGC kinase family members, particularly GSK3β, DYRK1A, and CLK1 [2]. These kinases share structural features in their ATP-binding sites that complement the topology of fused imidazole derivatives. Molecular modeling studies of related compounds reveal critical interactions:

  • Val135 hydrogen bonding in GSK3β analogous to interactions observed with 5-aryl-4-carboxamide-1,3-oxazole reference ligands
  • Non-covalent interactions with Arg141 and Thr138 residues in GSK3β, enhancing selectivity
  • Halogen-π interactions when bromo/chloro substituents are present on aromatic extensions

Table 2: Kinase Targets and Interaction Profiles of Related Compounds

Kinase TargetBiological FunctionKey InteractionsReported Selective Compounds
GSK3β [2]Tau phosphorylation, Glycogen metabolismVal135 H-bond, Arg141/Thr138 interactionsBromo/chloro-substituted quinoxaline analogs (IV, V)
DYRK1ANeuronal development, Cell cycleH-bond with catalytic lysine, Hydrophobic pocket occupationHarmine derivatives
CLK1RNA splicing regulationInteraction with catalytic aspartate, Gatekeeper residue engagementTGFβ-derived peptides

The electron density distribution across the aromatic system, modifiable through strategic substitution patterns, significantly influences kinase selectivity. The primary amine group in 7,7-dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine may serve as a critical determinant of potency through formation of salt bridges with catalytic aspartate residues or through water-mediated hydrogen bonding networks within the kinase active site. This scaffold's conformational flexibility allows adaptive binding to multiple kinase targets while maintaining selectivity through optimized steric complementarity [2].

Target Pathologies: Oncology, Infectious Diseases, and Reproductive Health

The kinase modulation profile of 7,7-dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine suggests therapeutic potential across several disease domains:

Oncology Applications: The compound's structural similarity to kinase inhibitors targeting GSK3β and CLK1 positions it as a potential anti-neoplastic agent. GSK3β overexpression correlates with tumor progression in multiple cancers through Wnt/β-catenin pathway dysregulation and sustained cyclin D1 expression. Inhibition of GSK3β may suppress epithelial-mesenchymal transition and cancer cell migration. Additionally, CLK1 inhibition impacts alternative splicing regulation, potentially disrupting oncogenic isoform production in malignancies like glioblastoma and prostate cancer. The compound's potential to simultaneously target multiple kinases involved in cell cycle progression and apoptotic resistance makes it a promising candidate for multi-targeted cancer therapy, particularly against tumors with aberrant kinase signaling pathways [2] [5].

Infectious Disease Applications: Kinase-mediated host-pathogen interactions represent emerging therapeutic targets. The compound's potential CLK1 inhibitory activity may disrupt viral replication cycles that depend on host splicing machinery. Furthermore, DYRK family kinases participate in intracellular pathogen survival mechanisms, suggesting potential applications against persistent bacterial infections. The scaffold's structural features may allow penetration into bacterial biofilms, targeting kinase-like signaling systems in resistant organisms. Research on similar imidazole-containing compounds demonstrates activity against viral proteases and reverse transcriptases, suggesting possible unexplored antiviral mechanisms for this compound class [2] [4].

Reproductive Health Applications: Protein kinases regulate critical reproductive processes including follicular development, sperm capacitation, and placental angiogenesis. Dysregulated GSK3β activity associates with gestational disorders and impaired placental development. The compound's potential kinase modulation profile may offer therapeutic approaches for conditions like preeclampsia and gestational diabetes. Additionally, kinase inhibitors show promise in managing endometriosis-related angiogenesis and leiomyoma proliferation. The structural features of this compound, particularly its potential for tissue-selective distribution, warrant investigation in reproductive health contexts where current therapeutic options remain limited [2].

Benchmarking against Clinically Relevant Heterocyclic Kinase Inhibitors

Compared to established kinase inhibitor scaffolds, 7,7-dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine offers distinctive molecular advantages:

Structural Benchmarking:

  • Versus Purine/Pyrimidine Analogs: Unlike conventional purine-mimetic scaffolds (e.g., olomoucine derivatives), this compound lacks the metabolic liability associated with endogenous nucleotide analogs while maintaining comparable hydrogen-bonding capacity. The imidazole ring provides superior π-stacking capability compared to pyrimidine cores, potentially enhancing binding affinity.
  • Versus Quinoxaline Derivatives: Compared to 6,7-dimethyl quinoxaline analogs showing GSK3β selectivity [2], this scaffold offers greater three-dimensionality through its spirocyclic center, potentially reducing off-target interactions while maintaining similar electron density distribution for hinge region binding.
  • Versus Harmine Derivatives: While harmine-based GSK3β/DYRK1A dual inhibitors demonstrate efficacy in Alzheimer's models, the current compound lacks the β-carboline-associated toxicity risks and offers superior synthetic tractability for medicinal chemistry optimization.

Scaffold Advantages:

  • The primary amine functionality provides a versatile handle for structural modification absent in simpler methyl-substituted tetrahydroindenoimidazoles [1], enabling precise tuning of physicochemical properties without altering core topology.
  • The geminal dimethyl group enhances metabolic stability compared to unsubstituted analogs by blocking oxidative metabolism at the 7-position, potentially improving pharmacokinetic profiles.
  • The balanced lipophilicity (predicted logP ≈ 2.1-2.5) positions this compound favorably within kinase inhibitor chemical space, potentially optimizing membrane permeability while maintaining aqueous solubility necessary for oral bioavailability.

Table 3: Comparative Analysis of Kinase Inhibitor Scaffolds

Scaffold TypeRepresentative CompoundKinase TargetsStructural AdvantagesLimitations
Tetrahydroindenoimidazole7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amineGSK3β, CLK1 (predicted)3D complexity, Multiple derivatization pointsLimited clinical validation
Quinoxaline [2]6,7-Dimethyl quinoxaline analogsGSK3β, DYRK1A, CLK1Established selectivity, Demonstrated binding modesPlanarity may reduce selectivity
β-CarbolineHarmine derivativesGSK3β, DYRK1APotent dual inhibition, Blood-brain barrier penetrationPhototoxicity concerns, Limited selectivity
PurineOlomoucineCDKs, CK1Nucleotide mimicry, High affinityMetabolic instability, Off-target effects

The scaffold's potential for selectivity fine-tuning through modifications at the 5-amino position represents a significant advantage over rigid frameworks. Introduction of aryl sulfonamide groups or heterocyclic extensions could modulate kinase selectivity profiles while maintaining the core pharmacophore. This adaptability may enable development of targeted inhibitors optimized for specific therapeutic applications ranging from oncology to neurodegenerative disorders, potentially overcoming limitations of current clinical kinase inhibitors regarding selectivity and resistance development [2] [5].

Analytical Characterization and Physicochemical Properties

The structural complexity of 7,7-dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine necessitates sophisticated analytical approaches for comprehensive characterization:

Spectroscopic Profiles:

  • Mass Spectrometry: High-resolution ESI-MS analysis would show a [M+H]+ ion at m/z 214.1443 (calculated for C₁₂H₁₅N₃) with characteristic fragmentation patterns including loss of NH₃ (17 Da) and cleavage of the imidazole ring.
  • NMR Spectroscopy: ¹H NMR would reveal distinctive signals including two equivalent methyl singlets (δ 1.20-1.30 ppm, 6H), bridgehead methine protons (δ 2.80-3.10 ppm, 2H), aromatic protons (δ 7.40-7.90 ppm, 2H), and amine protons (δ 3.50-4.00 ppm, exchangeable with D₂O). The ¹³C NMR spectrum would show characteristic quaternary carbon signals for the spiro center (δ 45-50 ppm) and imidazole carbons (δ 140-160 ppm).
  • Vibrational Spectroscopy: FT-IR analysis would show characteristic N-H stretches (3300-3500 cm⁻¹), aromatic C-H stretches (3050-3100 cm⁻¹), and C=N stretches (1600-1650 cm⁻¹) of the imidazole ring.

Physicochemical Properties:

  • Solubility Profile: The compound exhibits pH-dependent solubility with high solubility in acidic conditions (formation of amine salts) and moderate solubility in neutral/basic conditions (logS ≈ -3.5 to -4.0). The primary amine facilitates salt formation with pharmaceutically acceptable acids, enhancing aqueous solubility for formulation development.
  • Lipophilicity: Experimental logP values are unavailable, but computational predictions (ALOGPS, XLOGP3) indicate moderate lipophilicity (logP 2.1-2.5), balancing membrane permeability and aqueous solubility.
  • Ionization Constants: The imidazole nitrogen exhibits weak basicity (predicted pKa ~6.8-7.2), while the primary amine shows moderate basicity (pKa ~8.5-9.0). These ionization characteristics influence both solubility and target interactions.
  • Solid-State Properties: The compound can exist in multiple crystalline forms with melting points predicted between 180-220°C. Salt formation with hydrochloride or phosphate counterions may improve crystallinity and processing characteristics, as observed with related tetrahydro benzimidazole amines [3].

Properties

Product Name

7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine

IUPAC Name

7,7-dimethyl-5,6-dihydro-3H-cyclopenta[f]benzimidazol-5-amine

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-12(2)5-9(13)7-3-10-11(4-8(7)12)15-6-14-10/h3-4,6,9H,5,13H2,1-2H3,(H,14,15)

InChI Key

IWWKLSDLLRWYGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC3=C(C=C21)N=CN3)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.